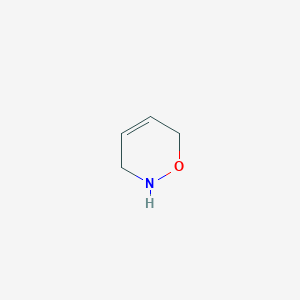
3,6-dihydro-2H-1,2-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-2H-1,2-oxazine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by a six-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it a versatile building block for the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 3,6-dihydro-2H-1,2-oxazine can be achieved through several methods, including:
(4+2) Cycloaddition: This method involves the Diels-Alder reaction between nitroso compounds and conjugated dienes.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of this compound.
Formal (3+3) Cycloadditions: This method involves the reaction of nitrones with lithiated alkoxyallenes.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial production methods often utilize solid-phase synthesis to afford mixtures of stereo- and regioisomers. Analytical conditions for the analysis of the isomer ratio are developed using high-performance liquid chromatography (HPLC) with chiral stationary phases .
Chemical Reactions Analysis
3,6-Dihydro-2H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reductive cleavage of the N-O bond leads to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include nitroso compounds, conjugated dienes, and chiral phosphoric acids. Major products formed from these reactions include tetrahydro-1,2-oxazines and 1,4-amino alcohols .
Scientific Research Applications
3,6-Dihydro-2H-1,2-oxazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,6-dihydro-2H-1,2-oxazine involves its ability to undergo various chemical transformations. The compound can participate in cycloaddition reactions, leading to the formation of complex structures. The molecular targets and pathways involved in these reactions include nitroso compounds and conjugated dienes .
Comparison with Similar Compounds
3,6-Dihydro-2H-1,2-oxazine can be compared with other similar compounds, such as:
Tetrahydro-1,2-oxazine: Formed through the reduction of this compound.
1,4-Amino Alcohols: Also formed through the reduction of this compound.
1,2-Oxazines: These compounds share a similar structure but differ in their reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C4H7NO |
|---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
3,6-dihydro-2H-oxazine |
InChI |
InChI=1S/C4H7NO/c1-2-4-6-5-3-1/h1-2,5H,3-4H2 |
InChI Key |
DNUJVGBNIXGTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCON1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















